3-Acetylamino-benzofuran-2-carboxylic acid

Description

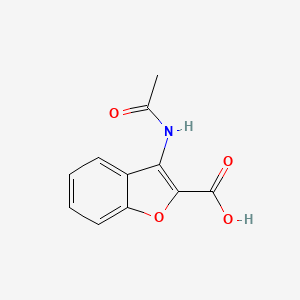

Structure

2D Structure

3D Structure

Properties

CAS No. |

54802-13-0 |

|---|---|

Molecular Formula |

C11H9NO4 |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

3-acetamido-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C11H9NO4/c1-6(13)12-9-7-4-2-3-5-8(7)16-10(9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |

InChI Key |

DQAIPQYBAJTEBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Acetylamino Benzofuran 2 Carboxylic Acid and Its Derivatives

Established Synthetic Routes to Benzofuran-2-carboxylic Acids

The construction of the benzofuran-2-carboxylic acid skeleton can be achieved through various synthetic strategies, ranging from classic named reactions to modern catalytic systems. These methods offer different advantages concerning substrate scope, efficiency, and reaction conditions.

Perkin Rearrangement-Based Syntheses

A long-standing and reliable method for synthesizing benzofuran-2-carboxylic acids is the Perkin rearrangement. biosynth.comchemimpex.com First reported by William Henry Perkin in 1870, this reaction involves a coumarin-benzofuran ring contraction. biosynth.comchemimpex.comnih.gov The process typically starts from 3-halocoumarins, which, in the presence of a base like sodium hydroxide (B78521), undergo a rearrangement to form the target benzofuran (B130515) derivatives. biosynth.comnih.gov

The mechanism is understood to proceed in two main stages. sigmaaldrich.com The first is a rapid, base-catalyzed fission of the lactone ring in the 3-halocoumarin, which produces an intermediate (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. sigmaaldrich.com This is followed by a slower intramolecular nucleophilic attack where the phenoxide anion displaces the vinyl halide, leading to the cyclization and formation of the benzofuran-2-carboxylic acid. biosynth.comsigmaaldrich.com

Recent advancements have shown that this reaction can be significantly expedited. Microwave-assisted Perkin rearrangement reactions have been demonstrated to reduce reaction times from several hours to as little as five minutes, while still providing very high yields of the desired products. biosynth.com

Palladium-Catalyzed Cyclization and Coupling Strategies

Modern synthetic chemistry has seen the extensive use of palladium catalysis for the construction of heterocyclic systems, and benzofurans are no exception. These methods often provide high efficiency and functional group tolerance. chemguide.co.uk

A prominent strategy involves a domino reaction sequence that begins with an intermolecular Sonogashira coupling of a terminal alkyne with an ortho-substituted phenol (B47542) derivative, such as a 2-(2-bromophenoxy)acetate. semanticscholar.orguni.lu This is immediately followed by an intramolecular cyclization (e.g., a 5-exo-dig cycloisomerization) to construct the benzofuran ring in a single pot. semanticscholar.orguni.lu This approach is notable for creating two carbon-carbon bonds efficiently. semanticscholar.orgniscair.res.in

Another powerful palladium-catalyzed method is the intramolecular alkoxycarbonylation of alkenylphenols. researchgate.net This reaction forms 3-substituted-benzofuran-2(3H)-ones, which are precursors to the carboxylic acids. The process can utilize carbon monoxide (CO) gas or, for safer and more convenient handling, a CO surrogate like N-formylsaccharin. researchgate.net Furthermore, palladium-catalyzed C-H arylation has been employed to introduce substituents at the C-3 position of a pre-formed benzofuran-2-carboxamide (B1298429) scaffold, demonstrating the versatility of palladium catalysis in functionalizing these molecules. core.ac.uk

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) offer a highly efficient pathway to complex molecules from simple starting materials in a single synthetic operation, minimizing waste and saving time. Several MCRs have been developed for the synthesis of the benzofuran nucleus.

For instance, a microwave-assisted, three-component, catalyst-free procedure has been developed for the synthesis of highly functionalized benzofuran-2-carboxamides. This method brings together commercially available amines, 2'-hydroxyacetophenones, and benzonitriles in extremely short reaction times. researchgate.net Another one-pot strategy involves the reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst to afford amino-substituted benzofuran skeletons. libretexts.org

A notable one-pot, three-step synthesis produces 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. google.com This sequence involves an initial Williamson ether synthesis between a quinoline (B57606) derivative and a salicylaldehyde, followed by in-situ hydrolysis and an intramolecular cyclization to form the benzofuran ring fused to the quinoline system. google.com

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies are fundamental to the synthesis of benzofurans, involving the formation of the furan (B31954) ring from a pre-assembled acyclic precursor. These reactions can be promoted by various reagents and conditions.

One classic approach involves an intramolecular Wittig reaction. This convergent route can be used to synthesize 2-arylbenzofurans, where the key step is the formation of the furan ring from a suitably functionalized phosphorus ylide precursor.

Base-mediated cyclocondensation of salicylaldehydes with reagents like 4-bromocrotonates can afford (E)-2-benzofuranyl-3-acrylates, which are functionalized benzofuran derivatives. Additionally, tandem addition/cyclization reactions catalyzed by palladium have been developed. For example, the reaction of 2-(2-acylphenoxy)acetonitriles with arylboronic acids proceeds via a sequential nucleophilic addition and subsequent intramolecular cyclization to yield 2-aroyl benzofurans.

Targeted Synthesis of 3-Substituted Benzofuran-2-carboxylic Acid Scaffolds

The introduction of substituents at the C-3 position of the benzofuran-2-carboxylic acid core is crucial for modifying the pharmacological properties of the molecule. Various strategies have been developed to achieve this functionalization.

Strategies for Introducing Acetylamino Functionality at the C-3 Position

The synthesis of the target compound, 3-acetylamino-benzofuran-2-carboxylic acid, is strategically achieved through a multi-step process that hinges on the initial formation of a 3-amino-benzofuran-2-carboxylate ester, followed by functional group manipulations.

The key precursor, ethyl 3-aminobenzofuran-2-carboxylate, serves as a versatile building block. chemimpex.comlibretexts.org This intermediate is prepared and then subjected to an acylation reaction to introduce the acetyl group at the C-3 amino position. This is a standard transformation, typically achieved by treating the amine with acetyl chloride or acetic anhydride (B1165640) in the presence of a suitable base to neutralize the acid byproduct.

A Chinese patent describes the preparation of 3-acylaminobenzofuran-2-carboxylic acid derivatives, confirming this general synthetic pathway. The final step in the synthesis is the hydrolysis of the ethyl ester at the C-2 position to yield the desired carboxylic acid. This is typically accomplished by heating the ester with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. chemguide.co.uk This saponification reaction is generally a high-yielding and straightforward process. chemguide.co.uk

Synthesis of Ethyl 3-aminobenzofuran-2-carboxylate.

Acetylation of the 3-amino group to form Ethyl 3-acetylaminobenzofuran-2-carboxylate.

Hydrolysis of the ethyl ester to afford this compound.

Optimization of Reaction Conditions and Yields

The synthesis of 3-aminobenzofuran derivatives has been the subject of optimization studies to enhance efficiency and yield. An efficient cascade cyclization strategy has been developed for the synthesis of aminobenzofuran spiroindanone and spirobarbituric acid derivatives. This method utilizes substrates such as 2-bromo-1,3-indandione, 5-bromo-1,3-dimethylbarbituric acid, and ortho-hydroxy α-aminosulfones. Under optimized conditions, these reactions have been reported to achieve high yields.

The choice of solvent and catalyst plays a crucial role in the synthesis of benzofuran derivatives in general. For instance, palladium-catalyzed reactions are common, and the selection of benign solvents like 2-propanol or acetone (B3395972), even when diluted with water, aligns with green chemistry principles. Such reactions can often be conducted at room temperature without the need for vigorous stirring, thereby minimizing energy consumption.

Derivatization and Structural Modification Strategies for this compound

The structural versatility of this compound allows for a wide range of modifications at its carboxylic acid moiety, benzene (B151609) ring, and acetylamino group, leading to the generation of diverse chemical entities with potentially unique properties.

Esterification and Amidation at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for derivatization through esterification and amidation reactions.

Esterification: The synthesis of ester derivatives of 3-substituted-benzofuran-2-carboxylic acids has been reported. One notable example is the synthesis of a 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester, demonstrating the feasibility of ester formation at the 2-position. nih.gov General methods for esterification, such as Fischer esterification, involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Amidation: The formation of amides from carboxylic acids is a fundamental transformation in organic synthesis. Direct amidation can be achieved by reacting the carboxylic acid with an amine, often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride. While specific examples of amidation directly on this compound are not extensively detailed in the readily available literature, the general principles of amide bond formation are applicable. For instance, a modular synthetic route to a variety of benzofuran-2-carboxamides has been developed, which involves a two-step transamidation protocol. nih.govchemrxiv.org This method has been shown to be efficient for a range of primary and secondary amines. nih.gov

A series of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives have also been synthesized, showcasing the potential for creating diverse amide libraries from the 3-aminobenzofuran-2-carboxamide (B1330751) scaffold.

The following table provides a summary of representative esterification and amidation reactions of benzofuran-2-carboxylic acid derivatives.

Table 1: Examples of Esterification and Amidation of Benzofuran-2-carboxylic Acid Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid | Alcohol (unspecified) | Ester | nih.gov |

| Benzofuran-2-carboxylic acid | 8-Aminoquinoline (B160924), HATU, DIPEA; then amine | Amide | nih.govchemrxiv.org |

| 3-Aminobenzofuran-2-carboxamide | Chloroacetyl chloride; then various amines | Glycinamide/β-alanamide |

Further Functionalization of the Benzene Ring and Acetylamino Group

Modification of the benzene ring and the acetylamino group of this compound opens avenues for creating analogs with tailored properties.

Benzene Ring Functionalization: Halogenation of the benzofuran ring is a common strategy to introduce functional handles for further transformations. For example, derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid have been subjected to bromination and chlorination. semanticscholar.org These halogenated derivatives can then serve as precursors for a variety of cross-coupling reactions to introduce new substituents onto the benzene ring.

Acetylamino Group Modification: The acetylamino group at the 3-position can also be modified. For instance, the synthesis of a 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester suggests that the acetyl group can be further functionalized. nih.gov This opens up possibilities for introducing different acyl groups or for using the nitrogen atom as a point of diversification.

Development of Novel Hybrid Molecules incorporating this compound

The 3-aminobenzofuran-2-carboxylic acid scaffold serves as a valuable building block for the construction of novel hybrid molecules. These hybrids combine the benzofuran core with other pharmacologically relevant moieties to create compounds with potentially enhanced or novel biological activities.

For example, a series of novel multifunctional 3-aminobenzofuran derivatives have been designed and synthesized. nih.gov These compounds often feature the 3-aminobenzofuran core linked to other heterocyclic systems. The synthesis of such hybrids typically involves multi-step reaction sequences, starting from precursors like 2-hydroxy benzonitrile.

Another approach involves the synthesis of benzofuran derivatives containing other heterocyclic rings, such as benzothiazole (B30560) and azetidinone, starting from 2-acetyl benzofuran. researchgate.net These examples highlight the utility of the benzofuran scaffold in creating complex and diverse molecular architectures.

Green Chemistry Principles in the Synthesis of Benzofuran-2-carboxylic Acid Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of benzofuran derivatives to minimize environmental impact and improve sustainability. Key strategies include the use of catalytic reactions, benign solvents, and energy-efficient processes.

Palladium-catalyzed synthesis of benzofurans is a prime example where green chemistry principles can be effectively implemented. The use of catalytic amounts of palladium, coupled with benign solvents like 2-propanol or acetone diluted with water, significantly reduces the environmental footprint of the synthesis. nih.gov Furthermore, conducting these reactions at room temperature without the need for constant stirring minimizes energy consumption. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Acetylamino Benzofuran 2 Carboxylic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Substituent Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. For 3-Acetylamino-benzofuran-2-carboxylic acid, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, in the 10-12 ppm region. libretexts.org The proton on the amide nitrogen (-NH) would also appear as a singlet, with its chemical shift influenced by solvent and concentration. The aromatic protons on the benzofuran (B130515) ring system would resonate in the typical aromatic region, approximately 7.0-8.0 ppm, exhibiting splitting patterns (e.g., doublets, triplets) that reveal their coupling relationships and substitution pattern on the benzene (B151609) ring. The methyl protons of the acetyl group are shielded and would appear as a sharp singlet further upfield, typically around 2.0-2.5 ppm. libretexts.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm range. libretexts.org The amide carbonyl carbon would resonate in a similar region, typically around 170 ppm. The carbons of the aromatic and furan (B31954) rings would produce a cluster of signals between 110 and 160 ppm. The methyl carbon of the acetyl group would be the most shielded, appearing upfield around 20-30 ppm.

While specific spectral data for the acid is not widely published, data for the closely related methyl ester provides a strong basis for these assignments. spectrabase.com The primary difference in the spectra would be the absence of the methoxy (B1213986) group signals from the ester and the presence of the characteristic carboxylic acid proton signal in the ¹H NMR spectrum. libretexts.orgspectrabase.com Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the connectivity between the acetylamino group, the carboxylic acid, and the benzofuran core. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift ranges and data from analogous structures like its methyl ester. libretexts.orgspectrabase.com

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 160 - 180 | Broad Singlet |

| Amide Carbonyl (C=O) | - | ~170 | - |

| Benzofuran Aromatic C-H | 7.0 - 8.0 | 110 - 160 | Multiplets |

| Benzofuran Quaternary C | - | 110 - 160 | - |

| Amide N-H | Variable | - | Singlet |

| Acetyl Methyl (-CH₃) | 2.0 - 2.5 | 20 - 30 | Singlet |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.

The most prominent feature for the carboxylic acid would be a very broad O-H stretching band, typically spanning from 3300 to 2500 cm⁻¹, which is a result of strong hydrogen bonding between molecules. vscht.czspectroscopyonline.com The C=O stretch of the carboxylic acid group would appear as a strong, sharp band around 1700-1730 cm⁻¹. spectroscopyonline.com The acetylamino group presents its own distinct signals: a moderate N-H stretching band around 3300 cm⁻¹ and a strong amide I band (primarily C=O stretch) between 1650 and 1680 cm⁻¹. libretexts.org A secondary amide N-H bending vibration, known as the Amide II band, is expected between 1510 and 1550 cm⁻¹. libretexts.org

Other significant absorptions include the C-O stretching of the carboxylic acid group between 1320 and 1210 cm⁻¹, aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and the C-O-C stretching of the furan ether linkage. spectroscopyonline.com The presence and specific positions of these bands provide a vibrational fingerprint of the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound Data compiled from typical ranges for constituent functional groups. vscht.czspectroscopyonline.comlibretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Amide | N-H Stretch | ~3300 | Medium |

| Carboxylic Acid | C=O Stretch | 1730 - 1700 | Strong |

| Amide | C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Amide | N-H Bend (Amide II) | 1550 - 1510 | Medium |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. For this compound (molecular formula C₁₁H₉NO₄), the molecular weight is 219.19 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z = 219. The fragmentation of this molecular ion is governed by the stability of the resulting fragments. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) to give a peak at M-17 (m/z 202) and the loss of the entire carboxyl group (-COOH) to give a peak at M-45 (m/z 174). libretexts.orglibretexts.org

The acetylamino substituent provides additional fragmentation routes. A primary cleavage is the loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetylamino group, resulting in a fragment corresponding to 3-amino-benzofuran-2-carboxylic acid. Another common fragmentation is the cleavage of the C-N bond, leading to the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43. libretexts.org The benzofuran ring itself can undergo characteristic cleavages. Analyzing these fragmentation patterns allows for the step-by-step reconstruction of the molecule's structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Neutral Loss |

| 219 | [C₁₁H₉NO₄]⁺ | Molecular Ion (M⁺) |

| 202 | [M - OH]⁺ | OH (17 amu) |

| 177 | [M - C₂H₂O]⁺ | C₂H₂O (42 amu) |

| 174 | [M - COOH]⁺ | COOH (45 amu) |

| 43 | [CH₃CO]⁺ | C₉H₆NO₃ |

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benzofuran ring system and revealing the conformation of the acetylamino and carboxylic acid substituents relative to the ring. researchgate.net A key feature often observed in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers, where two molecules are linked via strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.net X-ray crystallography would confirm the presence and geometry of this supramolecular assembly.

Furthermore, the technique elucidates other intermolecular interactions, such as N-H···O hydrogen bonds involving the amide group and potential π-π stacking interactions between the aromatic benzofuran rings of adjacent molecules. vensel.org This detailed structural information is invaluable for understanding the solid-state properties of the compound. While a specific crystal structure for this exact molecule is not publicly available, analysis of related benzofuran derivatives provides a strong precedent for the types of interactions and structural features that would be observed. researchgate.netresearchgate.netdntb.gov.ua

Table 4: Structural Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice. |

| Space Group | Symmetry of the crystal arrangement. |

| Atomic Coordinates | Precise 3D position of every non-hydrogen atom. |

| Bond Lengths | Internuclear distances between bonded atoms (e.g., C=O, C-N, C-C). |

| Bond Angles | Angles between three connected atoms (e.g., O-C=O). |

| Intermolecular Interactions | Geometry of hydrogen bonds and π-π stacking. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. elte.hu The UV-Vis spectrum of this compound is dictated by its conjugated π-electron system and the presence of non-bonding electrons.

The benzofuran ring system is an extended chromophore that will exhibit strong absorptions in the UV region, typically corresponding to π→π* transitions. libretexts.org The presence of auxochromic groups—the acetylamino group (-NHCOCH₃) and the carboxylic acid group (-COOH)—which possess lone pairs of electrons, can interact with the π-system of the ring. This interaction often leads to a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to the unsubstituted benzofuran-2-carboxylic acid. uobabylon.edu.iq

In addition to the intense π→π* transitions, weaker absorptions at longer wavelengths may be observed due to n→π* transitions. masterorganicchemistry.com These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital. masterorganicchemistry.com The solvent used for the analysis can influence the position of these absorption bands; polar solvents can stabilize the ground state and affect the energy of the electronic transitions. uobabylon.edu.iq

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Region | Relative Intensity |

| π → π | Electron promotion from a bonding π orbital to an antibonding π orbital within the conjugated benzofuran system. | 200 - 350 nm | High |

| n → π | Electron promotion from a non-bonding orbital (on O or N) to an antibonding π orbital. | >300 nm | Low |

Computational and Theoretical Investigations of 3 Acetylamino Benzofuran 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including electronic, optical, and spectroscopic characteristics. For benzofuran (B130515) derivatives, DFT calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and kinetic stability of a molecule. irjweb.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap signifies that the molecule is more polarizable, highly reactive, and is considered a "soft" molecule. irjweb.comjetir.org Conversely, a large energy gap indicates high stability and low reactivity. irjweb.com

For instance, DFT calculations on a related compound, 7-methoxy-benzofuran-2-carboxylic acid, revealed a HOMO-LUMO energy gap of 4.189 eV, suggesting high polarizability and reactivity. jetir.org Similarly, for 1-benzofuran-2-carboxylic acid, the calculated energy gap was found to be 4.735 eV. researchgate.net These values indicate that charge transfer likely occurs within these molecules. irjweb.comresearchgate.net For 3-Acetylamino-benzofuran-2-carboxylic acid, the presence of the acetylamino group, an electron-donating group, would be expected to influence the electron density distribution and thus the energies of the frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Benzofuran Derivatives Data presented for analogous compounds to illustrate typical values.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 7-methoxy-benzofuran-2-carboxylic acid | - | - | 4.189 | jetir.org |

| 1-benzofuran-2-carboxylic acid | -6.367 | -1.632 | 4.735 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Red regions, indicating negative potential, are rich in electrons and are susceptible to electrophilic attack. Blue regions, representing positive potential, are electron-deficient and are prone to nucleophilic attack. Green areas denote neutral potential. researchgate.net

In carboxylic acid derivatives, the oxygen atoms of the carboxyl group typically show a strong negative potential (red), making them sites for electrophilic interaction. The hydrogen atom of the hydroxyl group, in contrast, exhibits a positive potential (blue). For this compound, the carbonyl oxygen of the acetyl group would also be an electronegative site. MEP analysis helps in understanding the intermolecular interactions and the reactive centers of the molecule. jetir.orgresearchgate.net

Global Reactivity Descriptors are derived from the HOMO and LUMO energy values and provide quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors are calculated using Koopman's theorem and include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netresearchgate.net

Hardness (η) measures resistance to changes in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Softness (S) is the reciprocal of hardness and indicates a molecule's reactivity. irjweb.com

Electronegativity (χ) describes the power of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment.

Calculations for 1-benzofuran-2-carboxylic acid yielded a hardness value of 2.367 eV and an electrophilicity index of 3.374 eV. researchgate.net These parameters are instrumental in comparing the reactivity of different molecules within a series. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors for 1-benzofuran-2-carboxylic acid Data presented for an analogous compound to illustrate typical values.

| Parameter | Formula | Value (eV) | Source |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.367 | researchgate.net |

| Electron Affinity (A) | -ELUMO | 1.632 | researchgate.net |

| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | -3.999 | researchgate.net |

| Global Hardness (η) | (EHOMO-ELUMO)/2 | 2.367 | researchgate.net |

| Electrophilicity Index (ω) | μ²/2η | 3.374 | researchgate.net |

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronic technologies, such as optical switching and data storage. researchgate.net Organic molecules with extensive π-conjugated systems and electron donor-acceptor groups often exhibit significant NLO properties. researchgate.net The key parameters for NLO activity are the dipole moment (μ), linear polarizability (α), and the first-order (β) and second-order (γ) hyperpolarizabilities. nih.gov

A large HOMO-LUMO energy gap can suggest higher polarizability and potential NLO futures. jetir.org Benzofuran derivatives are considered promising candidates for NLO materials due to their inherent π-conjugation. Computational studies on various carboxylic acid derivatives have been performed to evaluate their hyperpolarizabilities. nih.govscispace.com For this compound, the interaction between the electron-donating acetylamino group and the π-system of the benzofuran ring could lead to a significant NLO response.

Theoretical vibrational frequency calculations are performed to understand the different vibrational modes of a molecule. The results are then correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) spectroscopy, to confirm the molecular structure. scispace.comnih.gov DFT calculations can predict the frequencies and intensities of vibrational bands corresponding to specific functional groups. researchgate.net

For carboxylic acids, characteristic vibrational frequencies include the O-H stretching of the carboxyl group, which typically appears as a broad band, and the C=O carbonyl stretching, which is a strong, sharp peak often found around 1710 cm⁻¹ for dimers. msu.edu In this compound, additional characteristic bands would include N-H stretching and bending vibrations from the amide group. msu.edu Comparing the calculated (scaled) frequencies with experimental spectra helps validate the computational model and provides a detailed assignment of the observed spectral bands. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netorientjchem.org This method is crucial in structure-based drug design for evaluating the binding affinity and interaction patterns of potential drug candidates with their biological targets. researchgate.net

Benzofuran derivatives are known to exhibit a wide range of biological activities, and molecular docking studies have been employed to investigate their potential as inhibitors for various enzymes. nih.govorientjchem.org For example, derivatives of benzofuran-carboxylic acid have been docked into the active sites of proteins implicated in cancer and microbial diseases to understand their inhibitory mechanisms. nih.govresearchgate.net

A typical docking study for this compound would involve:

Obtaining the 3D structure of a relevant target protein from a database like the Protein Data Bank (PDB).

Optimizing the geometry of the this compound molecule.

Using docking software to place the ligand into the active site of the protein.

Analyzing the resulting poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

Such studies can reveal the structural basis for the molecule's biological activity and guide the design of more potent derivatives. orientjchem.org

Ligand-Protein Interaction Prediction for Potential Biological Targets

Computational methods are pivotal in the early stages of drug discovery for identifying potential biological targets of novel compounds. For derivatives of benzofuran-2-carboxylic acid, in silico approaches such as inverse virtual screening (IVS) and molecular docking are employed to predict interactions with a wide array of proteins. nih.gov These techniques allow for the rapid screening of a compound against libraries of protein structures to identify those with the highest binding affinity, thus suggesting potential therapeutic targets. nih.gov

For the benzofuran-2-carboxylic acid scaffold, computational studies have identified several potential protein targets. For instance, derivatives of this scaffold have been identified as potent inhibitors of Lymphoid-tyrosine phosphatase (LYP), a key regulator in the T-cell receptor (TCR) signaling pathway, making it a target for cancer immunotherapy. nih.gov In other in silico studies, related heterocyclic compounds have shown high predicted affinity for targets like Leishmania major N-myristoyltransferase (LmNMT), suggesting a potential application in treating neglected tropical diseases. nih.gov Furthermore, the ability of benzofuran derivatives to interact with serum albumins, such as bovine serum albumin (BSA), has been investigated computationally. nih.govencyclopedia.pub These studies are crucial as serum albumins can act as carriers for bioactive molecules, influencing their distribution and bioavailability. nih.govencyclopedia.pub The prediction of these ligand-protein interactions provides a foundational hypothesis for subsequent experimental validation and exploration of the compound's mechanism of action.

A summary of potential protein target classes for the benzofuran scaffold, as identified through computational predictions for its analogues, is presented below.

| Potential Protein Target Class | Rationale from Computational Studies | Reference |

| Phosphatases | Benzofuran-2-carboxylic acid was identified as a mimic of phosphotyrosine (pTyr), leading to the design of potent Lymphoid-tyrosine phosphatase (LYP) inhibitors. | nih.gov |

| Transferases | Inverse virtual screening highlighted Leishmania major N-myristoyltransferase (LmNMT) as a frequent high-affinity target for similar quinoline-4-carboxylic acid scaffolds. | nih.gov |

| Serum Albumins | Molecular docking studies predicted that benzofuran derivatives can bind to bovine serum albumin (BSA), suggesting a role for these proteins as potential carriers. | nih.gov |

Binding Mode Analysis and Conformational Studies

Understanding how a ligand binds to its protein target is fundamental for mechanism-of-action studies and for guiding lead optimization. Binding mode analysis and conformational studies, conducted through computational methods like molecular docking and molecular dynamics (MD) simulations, provide detailed insights into the intermolecular interactions at the atomic level. nih.govnih.gov

Molecular docking simulations predict the preferred orientation of a ligand within a protein's binding site and calculate a scoring function to estimate binding affinity. nih.gov For benzofuran derivatives, docking studies have been used to analyze their interaction with proteins like bovine serum albumin (BSA). nih.gov These analyses revealed that while some derivatives are housed preferentially in the interior of the protein structure, others bind to the albumin surface, with specific interactions involving residues like Glu-82 through hydrogen bonding. nih.gov

More advanced computational workflows combine MD simulations with quantum mechanics to enhance the accuracy of binding prediction. nih.gov This approach accounts for the conformational flexibility of both the protein and the ligand, which is often a limitation in standard docking methods. nih.gov By simulating the dynamic movement of the protein-ligand complex over time, researchers can identify stable binding poses and calculate interaction energies with greater precision. nih.govnih.gov For example, MD simulations can demonstrate the conformational relaxation of an enzyme upon ligand binding, which can lead to an enhanced affinity not predicted by rigid docking alone. nih.gov These detailed conformational studies are essential for elucidating the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand in the active site, thereby providing a rational basis for designing analogues with improved potency and selectivity.

In Silico Pharmacokinetic and Drug-Likeness Prediction

In silico tools play a critical role in modern drug discovery by predicting the pharmacokinetic and drug-likeness properties of a compound before its synthesis, thereby reducing the time and cost associated with screening unsuitable candidates. mdpi.comsciensage.info These computational models evaluate a molecule's structure to forecast its physicochemical properties and adherence to established guidelines for oral bioavailability, such as Lipinski's Rule of Five. researchgate.net

For this compound and its analogues, various parameters are calculated to assess drug-likeness. These include molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net Online platforms like SwissADME are widely used to compute these properties, along with predictions of water solubility, lipophilicity, and structural flexibility (e.g., the number of rotatable bonds). sciensage.inforesearchgate.net Compounds that adhere to these guidelines are considered more likely to possess favorable pharmacokinetic profiles for oral administration. researchgate.net The prediction of these properties helps prioritize which compounds should be synthesized and carried forward for experimental testing. sciensage.info

The table below outlines key parameters used in the in silico prediction of drug-likeness and pharmacokinetics.

| Parameter | Description | Importance in Drug-Likeness |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Generally, MW < 500 Da is preferred for better absorption. researchgate.net |

| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. | A LogP value < 5 is typically desired for good permeability. researchgate.net |

| Hydrogen Bond Donors | The number of O-H and N-H bonds in a molecule. | Fewer than 5 donors are generally preferred. researchgate.net |

| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | Fewer than 10 acceptors are typically favored. researchgate.net |

| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. | A lower number (e.g., ≤ 4) suggests better oral bioavailability. researchgate.net |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | TPSA is a good predictor of drug transport properties, such as intestinal absorption. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran-2-carboxylic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For benzofuran-2-carboxylic acid analogues, 2D-QSAR studies have been successfully employed to identify the key structural features that govern their pharmacological properties, such as vasodilation activity. nih.govdntb.gov.ua

The development of a QSAR model involves calculating a wide range of molecular descriptors for each analogue in a dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and thermodynamic properties. nih.gov Statistical methods, such as Best Multiple Linear Regression (BMLR), are then used to build a model that links a small set of significant descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov

In a study on benzofuran-based vasodilators, a statistically significant 2D-QSAR model was developed. nih.govdntb.gov.ua The quality and predictive power of the model were validated using several statistical parameters, including the coefficient of determination (R²), the cross-validated R² (R²cv), the Fisher test value (F), and the standard deviation of the regression (s²). nih.govdntb.gov.ua Such models allow researchers to predict the activity of new, unsynthesized analogues and provide insights into the mechanism of action by highlighting which molecular properties are most influential. nih.gov For example, a key descriptor identified in one model was the maximum electron-electron repulsion for a specific C-O bond, indicating the importance of electronic properties in that region of the molecule for its biological function. nih.gov

The table below lists examples of statistical parameters and descriptor types used in QSAR modeling for benzofuran analogues. nih.gov

| Parameter/Descriptor | Description | Example of Significance |

| R² (Coefficient of Determination) | A statistical measure of how well the regression predictions approximate the real data points. An R² of 0.816 indicates a strong correlation. nih.gov | High R² values suggest the model explains a large portion of the variance in the biological activity. nih.gov |

| F-value (Fisher Test) | A statistical test that indicates the overall significance of the regression model. A high F-value (e.g., 21.103) supports the model's validity. nih.gov | A significant F-value suggests that the identified descriptors collectively have a non-random effect on activity. nih.gov |

| Semiempirical Descriptors | Molecular properties calculated using semiempirical quantum mechanical methods, such as maximum e-e repulsion for a bond. | This descriptor was found to be the most significant controlling factor in a QSAR model for vasodilator activity. nih.gov |

| Topological Descriptors | Numerical values derived from the graph representation of the molecule, describing its size, shape, and branching. | These can correlate with how the molecule fits into a receptor binding site. |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Acetylamino Benzofuran 2 Carboxylic Acid Derivatives

Impact of Substituents at the C-3 Position (Acetylamino Group) on Biological Activity

The substituent at the C-3 position of the benzofuran (B130515) ring plays a critical role in modulating the biological activity of this class of compounds. Modifications to the acetylamino group have demonstrated significant impacts on potency and efficacy.

Research into 3-substituted-benzofuran-2-carboxylic esters as inhibitors of ischemic cell death has shown that alterations at the C-3 position are pivotal. nih.gov A notable finding was that the introduction of a sulfur atom within the C-3 substituent markedly improved the inhibitory potency. nih.gov For instance, derivatives where the acetylamino group was further elaborated with sulfur-containing moieties were among the most potent compounds in the series. nih.gov Specifically, 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester and 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester emerged as highly effective ischemic cell death inhibitors. nih.gov

The influence of even minor changes, such as the presence of a methyl group at the C-3 position, has also been shown to affect the antiproliferative activity of related 2-aroyl benzofuran derivatives. mdpi.com In one study, the addition of a C-3 methyl group resulted in a 2- to 38-fold increase in potency compared to its unsubstituted counterpart. mdpi.com This highlights that the steric and electronic properties of the C-3 substituent are key determinants of biological action. The development of modular synthetic strategies allows for the efficient installation of a wide range of aryl and heteroaryl substituents at the C-3 position, facilitating extensive SAR studies. nih.govmdpi.com

Table 1: Effect of C-3 Substituents on Ischemic Cell Death Inhibition

| Compound | C-3 Substituent | EC₅₀ (µM) | Cell Death (%) |

|---|---|---|---|

| 10 | 3-[2-(4-nitro-phenylsulfanyl)-acetylamino] | 0.532 | 6.18 |

| 18 | 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino] | 0.557 | 7.02 |

Data sourced from a study on 3-substituted-benzofuran-2-carboxylic esters. nih.gov

Influence of Benzene (B151609) Ring Substitutions on the Pharmacological Profile

Substitutions on the benzene portion of the benzofuran core are a critical factor in determining the pharmacological profile of these derivatives. The position, number, and nature of these substituents can profoundly affect activity and selectivity.

In the context of antiproliferative agents, the presence of a methoxy (B1213986) group at the C-6 position of the benzofuran skeleton was found to be essential for potent activity. mdpi.com Removal of this C-6 methoxy group led to inactive compounds, underscoring its importance. mdpi.com The position of halogen atoms on the benzofuran ring is another critical determinant of biological activity. mdpi.com Studies on various benzofuran derivatives have shown that halogenation of the benzene ring can modulate cytotoxic activity against human cancer cell lines. mdpi.com For example, a 4-chloro substituent was present on one of the most potent ischemic cell death inhibitors synthesized. nih.gov

Furthermore, in a series of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives designed as anticancer agents, hydrophobic groups on the N-phenyl ring were found to potentiate NF-κB inhibitory activity. nih.govresearchgate.net This indicates that substitutions on moieties attached to the core can also allosterically influence the interaction with biological targets. The strategic placement of substituents on the benzene ring is therefore a key tool for fine-tuning the therapeutic properties of these compounds. mdpi.comnih.gov

Role of the Carboxylic Acid Moiety in Receptor Binding and Enzymatic Inhibition

The carboxylic acid group at the C-2 position is a crucial functional group that often governs the molecular interactions of these derivatives with their biological targets. It can act as a hydrogen bond donor and acceptor, or engage in ionic interactions, anchoring the molecule within a receptor's binding site or an enzyme's active site.

The benzofuran-2-carboxylic acid scaffold itself has been identified as a potent phosphotyrosine (pTyr) mimic, enabling it to inhibit enzymes such as lymphoid-tyrosine phosphatase (LYP), an important target in cancer immunotherapy. nih.gov In this context, the carboxylic acid group is essential for mimicking the phosphate (B84403) group of pTyr and binding to the active site of the phosphatase. nih.gov

Modification of the carboxylic acid, for instance by converting it to an amide, significantly alters its properties and can lead to different biological activities. A series of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and showed potent cytotoxic activities against several human cancer cell lines. nih.govresearchgate.net The amide moiety in these compounds is crucial for their chemical and biological properties. ontosight.ai The conversion from a carboxylic acid to a prodrug ester is a common strategy to improve pharmacokinetic properties, such as bioavailability. wiley-vch.de The ethyl ester group, for example, can modify the reactivity and solubility of the parent compound. ontosight.ai The ability of the C-2 carboxylic acid and its bioisosteres, such as amides or certain heterocycles, to form key interactions is a cornerstone of their therapeutic potential. wiley-vch.de

Stereochemical Considerations and their Relevance to Activity

Stereochemistry is a pivotal factor in pharmacology, as biological systems like receptors and enzymes are chiral. mdpi.com The three-dimensional arrangement of a molecule can dictate its binding affinity, efficacy, and pharmacokinetic properties. mdpi.comnih.gov For chiral derivatives of 3-acetylamino-benzofuran-2-carboxylic acid, different stereoisomers are expected to exhibit varying levels of biological activity.

While specific studies on the stereochemistry of this compound were not identified in the search, the principles are broadly applicable. For many classes of compounds, only one enantiomer or diastereomer displays the desired significant biological activity. nih.gov This stereoselectivity often arises from the specific interactions required for binding to a biological target; the "unnatural" isomers may not fit correctly into the binding site, leading to reduced or no activity. nih.gov

Furthermore, stereochemistry can influence the metabolic profile and transport of a drug. mdpi.com Stereospecific uptake by protein transport systems has been observed for various drugs, meaning that one isomer may be absorbed or distributed more efficiently than another. mdpi.com Therefore, in the development of any chiral derivative within this benzofuran class, the separation and individual testing of stereoisomers would be a critical step to identify the most potent and safe therapeutic agent. Molecular modeling can also shed light on the structural and stereochemical requirements for efficient interaction with a target, guiding the synthesis of the most promising isomer. nih.gov

Rational Design Strategies for Enhanced Potency and Selectivity

Rational design strategies leverage an understanding of SAR to create new molecules with improved therapeutic properties. For benzofuran-2-carboxylic acid derivatives, these strategies involve molecular hybridization, scaffold hopping, and structure-based design.

One successful approach is the identification of a key pharmacophore, such as the benzofuran-2-carboxylic acid scaffold, as a mimic for a biological substrate like pTyr. nih.gov This insight allows for the design of a new series of inhibitors targeting specific enzymes. nih.gov Another strategy is molecular hybridization, which combines structural features from different known active compounds to create a new hybrid molecule with potentially enhanced or dual activity. researchgate.net

The development of modular and efficient synthetic routes is also a cornerstone of rational design. nih.gov Methods that allow for the rapid generation of a diverse library of C-3 substituted benzofuran derivatives enable comprehensive screening and the swift identification of SAR trends. nih.govmdpi.com Based on initial findings, further modifications can be made. For example, if hydrophobic groups on an attached phenyl ring are found to increase activity, a range of substituents with varying hydrophobicity can be synthesized and tested to optimize this effect. nih.govresearchgate.net By systematically analyzing how structural changes affect biological outcomes, researchers can design novel benzofuran derivatives with enhanced potency and selectivity for their intended targets. mdpi.com

Future Perspectives and Research Directions for 3 Acetylamino Benzofuran 2 Carboxylic Acid Research

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing benzofuran (B130515) derivatives is a cornerstone of advancing research in this area. researchgate.netdivyarasayan.org Future synthetic strategies for 3-Acetylamino-benzofuran-2-carboxylic acid and its analogs will likely focus on green chemistry principles to create more sustainable and environmentally friendly processes. researchgate.net There is a growing interest in one-pot, multi-step reactions that can construct complex molecules like 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives in a single procedure, which could be adapted for similar compounds. researchgate.net

Key areas for exploration include:

Catalysis: The use of novel catalysts, including heterogeneous Pd-Cu/C catalysts and cationic Ru-H complexes, can lead to higher yields and broader substrate scope. divyarasayan.org

C-H Functionalization: Techniques like 8-aminoquinoline (B160924) directed C–H arylation offer a modular approach to creating structurally complex benzofuran-2-carboxamides from simple precursors. mdpi.com

Innovative Reactions: The development of unique reaction cascades, such as those involving free radical cyclization, can provide access to difficult-to-prepare polycyclic benzofuran compounds. rsc.org

These advanced synthetic methods will be crucial for generating a diverse library of derivatives for further biological evaluation.

Advanced Mechanistic Elucidation of Biological Activities

While benzofuran derivatives are known to possess a wide range of biological activities, the precise molecular mechanisms are often not fully understood. taylorandfrancis.com For this compound, future research must move beyond preliminary screening to a deep mechanistic elucidation of its effects.

Future studies should focus on:

Target Identification: Identifying the specific cellular targets is a primary goal. For instance, some benzofuran derivatives have been identified as inhibitors of lymphoid-tyrosine phosphatase (LYP), a key player in the T-cell receptor (TCR) signaling pathway and tumor immunity. nih.gov

Pathway Analysis: Understanding how these compounds modulate signaling pathways is critical. Research has shown that some benzofurans can induce apoptosis in cancer cells and act as tubulin inhibitors. researchgate.net

Structure-Activity Relationships (SAR): A systematic analysis of how chemical structure relates to biological function is essential. mdpi.com For example, studies have shown that the presence of certain functional groups, such as halogens or hydroxyl groups, can enhance the biological effects of benzofuran derivatives. researchgate.netmdpi.com

Chemoinformatics and Artificial Intelligence in Compound Design

The integration of chemoinformatics and artificial intelligence (AI) is transforming drug discovery. mewburn.com These computational tools can accelerate the design and optimization of new compounds based on the this compound scaffold.

Key applications in this area include:

Virtual Screening: Computational techniques can be used to search large chemical libraries for compounds with promising properties, reducing the time and cost of drug development. mewburn.com

Predictive Modeling: AI and machine learning can be used to create models that predict the biological activity of new compounds based on their chemical features. researchgate.net

Molecular Docking: In silico studies can clarify the binding modes of benzofuran derivatives with their biological targets, such as the AChE and BACE-1 enzymes implicated in Alzheimer's disease. researchgate.netnih.gov

These computational approaches will enable a more rational and targeted design of novel derivatives with improved efficacy and selectivity.

Development of Targeted Probes for Biological Systems

To better understand the biological function of this compound and its targets, the development of specialized chemical probes is essential. These probes are modified versions of the parent compound that can be used to study biological processes in living systems. nih.gov

Future research in this area will involve:

Fluorescent Probes: Attaching fluorescent tags to the benzofuran scaffold can allow for the visualization of the compound's distribution and interaction with cellular components. The benzofuran structure can be modulated to optimize its optical properties for this purpose. nih.gov

Fluorogenic Dyes: These are substances that become fluorescent only when they bind to a specific target, making them powerful tools for molecular imaging. ibch.ru

Affinity Probes: These probes can be used to isolate and identify the specific proteins or other biomolecules that the compound interacts with.

The creation of such probes will provide invaluable insights into the compound's mechanism of action and its role in biological systems.

Collaborative Research Opportunities in Chemical Biology

Advancing the understanding and application of this compound will require a multidisciplinary approach. Collaboration between experts in different fields is crucial for translating basic scientific discoveries into practical applications. dana-farber.org

Opportunities for collaboration include:

Academia-Industry Partnerships: Joint projects between academic research institutions and pharmaceutical companies can accelerate the drug development process.

Interdisciplinary Teams: Bringing together synthetic chemists, biologists, pharmacologists, and computational scientists can foster innovation and lead to more comprehensive research.

Open Science Initiatives: Sharing data and research findings through platforms like special journal issues can facilitate connections and promote scientific collaboration. mdpi.com

Such collaborative efforts will be key to unlocking the full therapeutic potential of this promising class of compounds.

Q & A

Q. What are the established synthetic routes for 3-acetylamino-benzofuran-2-carboxylic acid, and what are their critical steps?

The synthesis typically involves multi-step processes:

- Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols or Pd-catalyzed C-H arylation to introduce substituents.

- Step 2 : Acetylation of the amino group using reagents like acetic anhydride under controlled pH conditions.

- Step 3 : Purification via recrystallization or column chromatography to isolate the product . Advanced derivatives may employ Friedländer condensation to fuse quinoline moieties, requiring precise temperature control (80–100°C) and solvent optimization (e.g., ethanol or DMF) .

Q. Which analytical techniques are most effective for characterizing this compound derivatives?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and acetyl group integration. Discrepancies between observed and theoretical values may arise from solvent effects or impurities .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm) and NH/OH bands .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Conduct reactions in fume hoods due to potential release of volatile byproducts.

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) observed in synthesized derivatives?

Discrepancies may arise from:

- Solvent Effects : Deuterated solvents (e.g., DMSO-d vs. CDCl) can alter chemical shifts.

- Tautomerism : Prototropic shifts in the benzofuran ring or acetylated amino groups.

- Impurities : Use preparative HPLC or repeated recrystallization to isolate pure fractions . Always compare data with structurally similar analogs from databases like PubChem or CAS .

Q. What strategies improve yields in Pd-catalyzed C-H functionalization steps for benzofuran derivatives?

Q. How do structural modifications (e.g., substituents on the benzofuran ring) influence biological activity?

- Electron-Withdrawing Groups (e.g., Cl, NO): Enhance binding to enzyme active sites via dipole interactions.

- Hydrophobic Substituents (e.g., tert-butyl): Improve membrane permeability.

- 2-Hydroxyphenyl Moieties : Enable hydrogen bonding with biological targets, as seen in related benzofuran derivatives with anti-inflammatory activity . Validate hypotheses using enzyme inhibition assays (e.g., COX-2) or molecular docking simulations.

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.

- Metabolic Stability : Use liver microsome assays to evaluate cytochrome P450-mediated oxidation.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.